WIC1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WIC1 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include:
Formation of the benzopyran core: This is typically achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperazinyl group: This step involves the reaction of the benzopyran core with 4-ethylpiperazine under controlled conditions.
Carboxamide formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
WIC1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can be performed on the aromatic ring and the piperazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
Scientific Research Applications
WIC1 has a wide range of applications in scientific research, including:
Cancer Research: This compound is used to study the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and differentiation.
Stem Cell Research: It helps in understanding the regulation of stem cell proliferation and differentiation, particularly in airway basal stem cells.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
Biological Studies: It is used to investigate the molecular mechanisms underlying various biological processes regulated by the Wnt/β-catenin pathway.
Mechanism of Action
WIC1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the phosphorylation of β-catenin at the Y489 site, thereby preventing its nuclear localization and subsequent activation of target genes. This inhibition leads to reduced proliferation of airway basal stem cells and promotes their differentiation into ciliated cells .
Comparison with Similar Compounds
Similar Compounds
XAV939: Another Wnt/β-catenin signaling inhibitor that stabilizes axin and promotes the degradation of β-catenin.
ICG-001: Inhibits the interaction between β-catenin and CREB-binding protein (CBP), thereby blocking Wnt signaling.
LGK974: A porcupine inhibitor that prevents the secretion of Wnt ligands.
Uniqueness of WIC1
This compound is unique in its specific inhibition of β-catenin phosphorylation at the Y489 site, which is not a common target for other Wnt inhibitors. This specificity makes this compound a valuable tool in studying the detailed mechanisms of Wnt signaling and its role in various biological processes .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
InChI Key |
YQXKWSNLAVFZJL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WIC1; WIC-1; WIC 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.